molecular formula C15H11F3N4O4 B2936577 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide CAS No. 2034505-89-8

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide

Cat. No.: B2936577
CAS No.: 2034505-89-8
M. Wt: 368.272
InChI Key: OUXOSHSQLYPHPV-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a trifluoromethoxy group at the 3-position and a methylene-linked 1,2,4-oxadiazole moiety bearing a 5-methylisoxazol-3-yl group. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing metabolic stability and rigidity.

Properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O4/c1-8-5-11(21-25-8)13-20-12(26-22-13)7-19-14(23)9-3-2-4-10(6-9)24-15(16,17)18/h2-6H,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXOSHSQLYPHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates multiple functional groups, including an isoxazole ring, an oxadiazole ring, and a trifluoromethoxy group, which contribute to its diverse biological activities.

Structural Overview

The molecular formula of this compound is C15H14F3N4O3C_{15}H_{14}F_3N_4O_3, and it exhibits a molecular weight of approximately 348.29 g/mol. The presence of the trifluoromethoxy group is particularly noteworthy as it enhances the lipophilicity and bioavailability of the compound, potentially improving its pharmacokinetic properties .

Biological Activities

1. Anticancer Properties
Research indicates that derivatives of oxadiazole and isoxazole compounds often exhibit anticancer activities. For example, related compounds have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) cells. The mechanism typically involves induction of apoptosis and modulation of key signaling pathways .

2. Anti-inflammatory Effects
Compounds containing isoxazole and oxadiazole moieties are known to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .

3. Enzyme Inhibition
The trifluoromethoxy group can enhance interactions with enzyme targets due to its electronegative nature, potentially leading to increased inhibition rates in various biochemical assays. This feature has been observed in studies focusing on enzyme targets relevant to cancer and inflammation .

The biological activity of this compound likely involves:

  • Binding Interactions : The compound's multiple rings allow for various non-covalent interactions (e.g., hydrogen bonds and π-π stacking) with biological targets.
  • Signal Pathway Modulation : Interaction with specific receptors or enzymes can lead to downstream effects on cellular signaling pathways, influencing processes like apoptosis and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

CompoundCell LineIC50 (µM)Mechanism
1MCF-70.65Apoptosis induction via p53 activation
2U-9371.20Cytotoxic effects through caspase activation
3A5490.12Inhibition of HDAC leading to cell cycle arrest

Note: The above data is derived from studies on oxadiazole derivatives that share structural similarities with the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Motifs and Substituent Analysis

The compound’s structural analogs can be categorized based on heterocyclic core variations, substituents, and linkage types. Key examples from the literature include:

Table 1: Comparative Structural Features
Compound Name/ID Core Heterocycle(s) Substituents/Linkages Key Features Reference
Target Compound 1,2,4-Oxadiazole + Isoxazole Trifluoromethoxy, methylene linkage High rigidity, metabolic stability
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene)-benzamide (6) Thiadiazole + Isoxazole Phenyl, benzamide Thiadiazole core, lower metabolic stability
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic Acid Ethyl Ester (8b) Thiadiazole + Pyridine Acetyl, ester linkage Ester group for solubility, acetyl for H-bonding
DN6 (N-[3-(1H-Tetrazol-5-yl)phenyl]-3-(trifluoromethyl)benzamide) Tetrazole Trifluoromethyl, tetrazole linkage Tetrazole as carboxylic acid bioisostere
2-[[(5-Methyl-1,2,4-Oxadiazol-3-yl)methyl]thio]-N-[2-[(4-Nitrophenyl)amino]ethyl]-benzamide (, Compound 1) 1,2,4-Oxadiazole Nitrophenyl, thioether linkage Thioether for flexibility, nitro for polarity
3-Fluoro-N-(5-Methylsulfanyl-4H-[1,2,4]triazol-3-yl)-benzamide Triazole Fluorine, methylsulfanyl Triazole for H-bonding, fluorine for lipophilicity

Key Differences and Implications

Heterocyclic Core Variations
  • 1,2,4-Oxadiazole vs. Thiadiazole () : The target compound’s oxadiazole core is more electronegative and rigid than thiadiazole derivatives (e.g., compound 6). This enhances metabolic stability compared to thiadiazoles, which may undergo faster degradation due to sulfur’s susceptibility to oxidation .
  • Oxadiazole vs. Tetrazole (DN6): Tetrazoles (e.g., DN6) act as carboxylic acid bioisosteres, favoring ionic interactions in biological targets.
Substituent Effects
  • Trifluoromethoxy vs. Trifluoromethyl (DN6) : The trifluoromethoxy group in the target compound offers a balance of lipophilicity (logP ~2.5 estimated) and moderate electron-withdrawing effects, whereas DN6’s trifluoromethyl group is more lipophilic (logP ~3.0) but less polarizable .
  • Nitro/Cyano Groups (): Analogs with nitro (e.g., Compound 1) or cyano groups (e.g., Compound 2) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability compared to the target’s trifluoromethoxy group .
Linkage Types
  • Methylene vs. Thioether () : The methylene linkage in the target compound provides greater conformational stability than thioether-linked analogs (e.g., Compound 1), which may exhibit flexibility but lower oxidative resistance .

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